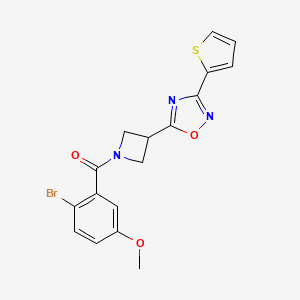![molecular formula C24H22N4O5 B2722165 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide CAS No. 1260930-33-3](/img/structure/B2722165.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide is a sophisticated compound known for its multidimensional structure and varied applications in scientific research. This compound is structured around a central pyrrole ring, which is substituted with a complex array of functional groups, including an oxadiazole ring and a benzodioxole moiety, as well as a methoxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions : The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide generally involves multi-step organic reactions. Typically, it begins with the preparation of the 1,2,4-oxadiazole ring through the cyclization of appropriate precursors. Following this, a series of substitution reactions involving the pyrrole ring and other key functional groups are carried out under specific reaction conditions, such as controlled temperatures and the use of catalysts.
Industrial Production Methods
: Industrially, the compound might be synthesized via streamlined methods to optimize yield and purity. Continuous flow synthesis could be an option for efficient and scalable production, ensuring precise control over reaction parameters and improved safety.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes : 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide is known to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidation, and reduction.
Common Reagents and Conditions
: Common reagents used with this compound include strong oxidizing agents for oxidation reactions, reducing agents like lithium aluminium hydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. These reactions often require solvents such as dichloromethane, acetonitrile, or ethanol, and specific catalysts depending on the reaction.
Major Products
: The major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted derivatives, which may enhance the compound's biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
Comprehensive Description : 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide is extensively used in chemical research for its potential pharmacological properties. In biology and medicine, it's investigated for its potential as a therapeutic agent due to its complex structure, which can interact with a range of biological targets. Industrially, it may be explored for applications in materials science, such as in the development of novel polymers or advanced materials.
Wirkmechanismus
Mechanism and Pathways : The exact mechanism by which this compound exerts its effects is still an active area of research. It is believed to interact with specific molecular targets such as enzymes or receptors, influencing various biological pathways. These interactions can modulate biological processes, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis : When compared with similar compounds, 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include those with a central pyrrole ring but lacking the intricate substitution pattern of this compound. Examples include simple pyrrole derivatives or other oxadiazole-containing compounds, but these lack the same level of complexity and potential breadth of applications.
Eigenschaften
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-15(16-5-8-18(30-2)9-6-16)25-22(29)13-28-11-3-4-19(28)24-26-23(27-33-24)17-7-10-20-21(12-17)32-14-31-20/h3-12,15H,13-14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJZBQHGXIYXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
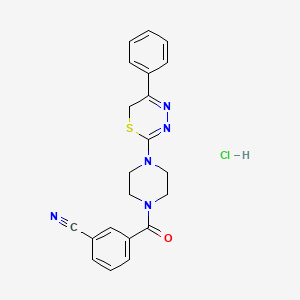
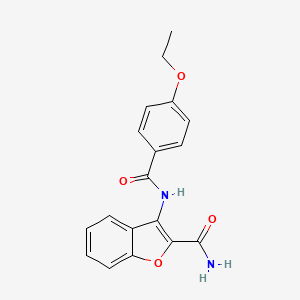
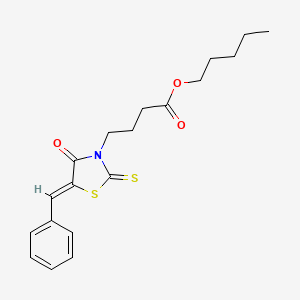

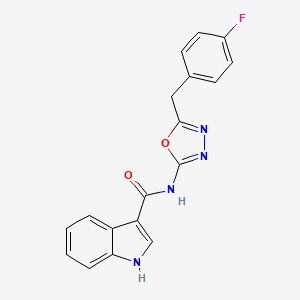
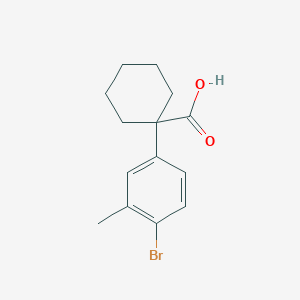
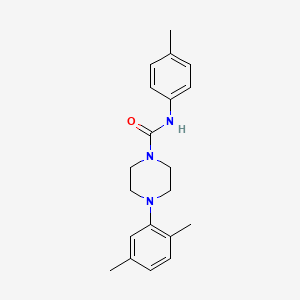
![1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2722095.png)
![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2722096.png)
![4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722097.png)
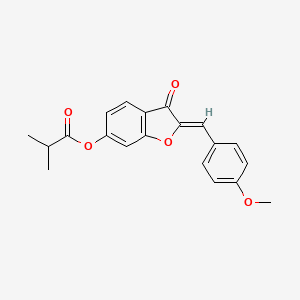
![3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B2722099.png)

